N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide
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Overview
Description
N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide: is a complex organic compound characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Attachment of the Nitrobenzamide Group: The final step involves the coupling of the nitrobenzamide group to the quinoline-pyridine intermediate. This can be achieved through an amide bond formation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline or pyridine derivatives.
Scientific Research Applications
N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a nitrobenzamide group.
4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide: Similar structure but with a methyl group on the benzamide ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-25-18-11-3-2-9-16(18)20(27)19(17-10-4-5-12-23-17)21(25)24-22(28)14-7-6-8-15(13-14)26(29)30/h2-13H,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGBKIBSQVCYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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